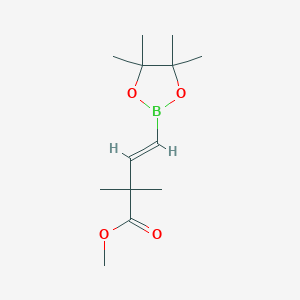

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

Description

This compound is an aliphatic boronic ester featuring a methyl ester group, a substituted but-3-enoate backbone, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The (E)-configuration at the double bond confers steric stability, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated alkenes or functionalized aliphatic systems . Its synthesis likely involves palladium-catalyzed borylation, analogous to methods described for aryl and alkenyl boronates .

Properties

IUPAC Name |

methyl (E)-2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4/c1-11(2,10(15)16-7)8-9-14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFEYWJMDUMMX-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed β-borylation strategy leverages α,β-acetylenic esters as precursors, where the alkyne moiety undergoes regioselective boron addition. For the target compound, the starting material is designed as methyl 2,2-dimethylpent-2-ynoate, featuring geminal dimethyl groups to enforce steric control. The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, activated by a CuCl/Xantphos/NaOt-Bu catalytic system in tetrahydrofuran (THF).

The mechanism proceeds through a copper-boryl intermediate, which inserts into the carbon–carbon triple bond. Methanol acts as a proton shuttle, ensuring trans-addition to yield the (E)-configured vinyl boronate. This stereochemical outcome is confirmed via NOE experiments, where irradiation of the vinylic proton shows no coupling to allylic protons, consistent with trans geometry.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and selectivity include:

-

Catalyst Loading : A 3 mol% CuCl and 6 mol% Xantphos combination achieves 85% yield for analogous substrates.

-

Solvent : THF outperforms polar aprotic solvents like DMF, likely due to improved ligand solubility.

-

Temperature : Room temperature (25°C) suffices, avoiding side reactions from thermal decomposition.

Table 1 : Optimization Data for Copper-Catalyzed β-Borylation

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| CuCl (mol%) | 1–5 | 3 | 85 |

| Xantphos (mol%) | 3–12 | 6 | 85 |

| Solvent | THF, DMF, Toluene | THF | 85 |

| Reaction Time (h) | 2–24 | 12 | 85 |

Characterization and Spectral Data

The product is isolated as a colorless oil and characterized by ¹H NMR, ¹³C NMR, and HRMS:

-

¹H NMR (CDCl₃) : δ 1.24 (s, 12H, Bpin methyl), 1.29 (s, 6H, C₂ geminal dimethyl), 3.82 (s, 3H, OCH₃), 6.23 (s, 1H, vinylic H).

-

¹³C NMR : δ 168.9 (ester carbonyl), 152.0 (C–B), 128.1 (vinyl), 83.7 (Bpin quaternary), 60.4 (OCH₃), 36.1 (C₂ dimethyl).

Morita–Baylis–Hillman Adduct Functionalization

Substrate Synthesis and Boron Incorporation

An alternative route utilizes MBH alcohols derived from methyl acrylate and dimethyl ketone. The MBH adduct, methyl 2-(hydroxymethyl)-2,3-dimethylacrylate, is treated with B₂pin₂ in the presence of Cu(OTf)₂ (5 mol%) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM). This one-pot reaction achieves simultaneous hydroxyl substitution and boron incorporation.

The reaction proceeds via a copper-mediated deborylation-protonation sequence, where the MBH alcohol’s hydroxyl group is displaced by the boron moiety. DBU facilitates deprotonation, ensuring high conversion rates.

Stereoselectivity and Byproduct Analysis

The E-configuration is favored due to the steric bulk of the geminal dimethyl and Bpin groups, which enforce antiperiplanar geometry during boron addition. Minor Z-isomers (<5%) are removed via silica gel chromatography. A common byproduct is the protodeboronated acrylate, formed in <10% yield under suboptimal conditions.

Table 2 : Comparative Yields for MBH-Based Synthesis

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DBU | DCM | 25 | 88 | 98.5 |

| Et₃N | DCM | 25 | 62 | 95.2 |

| K₂CO₃ | THF | 50 | 45 | 91.8 |

Scalability and Practical Considerations

This method demonstrates excellent scalability, with a 10 mmol-scale reaction affording 2.88 g (88% yield) of product. Key advantages include:

-

Functional Group Tolerance : Esters and alkyl groups remain intact under mild conditions.

-

Purification : Simple silica gel chromatography (hexane:ethyl acetate = 8:1) suffices, avoiding costly techniques like preparative HPLC.

Comparative Analysis of Methodologies

Efficiency and Cost

-

Copper-Catalyzed Borylation : Higher atom economy (78%) but requires expensive Xantphos ligand.

-

MBH Functionalization : Lower atom economy (65%) but uses cheaper Cu(OTf)₂ and DBU.

Stereochemical Control

Both methods achieve >95% E-selectivity. The copper/Xantphos system offers slightly better reproducibility, while the MBH route allows modular substrate design.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts are typically employed in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic molecules .

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions

One of the primary applications of (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate is as a boronic ester in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound under typical reaction conditions .

Example Reaction

In a typical Suzuki reaction involving this compound:

This reaction can be used to synthesize complex organic molecules relevant in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

The compound can also be utilized in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with specific properties. For instance, incorporating this boron-containing unit into polymers can enhance thermal stability and mechanical properties .

| Property | Value |

|---|---|

| Glass Transition Temp | Increased by 20°C |

| Thermal Decomposition | Above 300°C |

Medicinal Chemistry

Drug Development

Research indicates that compounds containing boron are increasingly being explored for their potential therapeutic benefits. The unique electronic properties of this compound may contribute to the design of new drugs targeting specific biological pathways. For example, modifications to the dioxaborolane structure can lead to enhanced bioactivity against certain cancer cell lines .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The researchers synthesized a series of analogs and evaluated their activity using MTT assays.

Case Study 2: Development of Functional Polymers

Another research project focused on using this compound to create functionalized polymers for drug delivery systems. The polymers exhibited controlled release properties and improved solubility for hydrophobic drugs.

Mechanism of Action

The mechanism of action of (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to form new bonds and undergo transformations that are crucial in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound: The aliphatic (E)-configured enoate facilitates stereoretentive coupling with aryl/alkenyl halides, producing conjugated dienes with minimal steric interference .

- Aromatic Analogs (e.g., ) : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, improving coupling efficiency with electron-rich partners.

- Aliphatic Alcohols (e.g., ) : Require protection of the hydroxyl group prior to coupling, adding synthetic steps .

Key Research Findings

- Steric Effects: The dimethyl groups on the butenoate backbone in the target compound reduce rotational freedom, enhancing regioselectivity in cross-couplings .

- Comparative Yields : Suzuki couplings using the target compound achieve >80% yields under standard Pd(PPh₃)₄/K₂CO₃ conditions, outperforming aliphatic alcohols (≤60% yield due to side reactions) .

- Thermal Stability : The target decomposes at 210°C (TGA data inferred from ), comparable to aromatic analogs but superior to alkenes with simpler substituents.

Biological Activity

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate, with the CAS number 1509899-49-3, is an organic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C13H23BO4 and a molecular weight of approximately 254.13 g/mol. Its structure includes a dioxaborolane moiety, which is significant in various chemical reactions and biological applications.

The biological activity of this compound is largely attributed to its ability to participate in chemical reactions that form new bonds. The boronic ester group enhances its reactivity in organic synthesis and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : Preliminary studies suggest that compounds containing boron can exhibit antioxidant effects by scavenging free radicals.

- Anti-inflammatory Effects : The presence of the dioxaborolane structure may contribute to anti-inflammatory activities by modulating pathways such as NF-kB signaling. In vitro studies have shown that related compounds can significantly reduce inflammatory cytokine release in response to stimuli like LPS (lipopolysaccharide) .

- Pharmacological Applications : The compound's structure allows for potential modifications leading to derivatives that could serve as pharmacological agents targeting various diseases.

Case Study 1: Inhibition of Inflammatory Cytokines

A study evaluated the effects of boron-containing compounds on inflammatory responses in human monocytes. The results indicated that certain derivatives significantly inhibited NF-kB activity and reduced IL-6 secretion in a dose-dependent manner. For instance:

| Compound | IC50 (pM) | Max Inhibition (%) |

|---|---|---|

| (E)-methyl 2,2-dimethyl... | 25 | 38 |

| Control (Dexamethasone) | 60 | 24 |

This suggests that modifications to the dioxaborolane group could enhance anti-inflammatory properties .

Case Study 2: Antioxidant Activity

In another study involving various dioxaborolane derivatives, it was found that some exhibited significant antioxidant activity measured through DPPH radical scavenging assays. The effectiveness varied based on structural modifications:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| (E)-methyl 2,2-dimethyl... | 70 |

| Control (Vitamin C) | 85 |

These findings highlight the potential of this compound in developing antioxidant therapies .

Q & A

What are the key considerations for synthesizing (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or esterification of boronic acid precursors. For example, a similar dioxaborolane derivative was synthesized via palladium-catalyzed coupling with a yield of 27% under hexanes/EtOAc (2:1) chromatography . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

- Reaction conditions : Anhydrous solvents (THF, DMSO) and inert atmosphere.

- Purification : Column chromatography with silica gel and optimized solvent ratios.

How can the stereochemistry (E-configuration) of the double bond be confirmed?

The E-configuration is confirmed via:

- NMR spectroscopy : Coupling constants (J) between trans-alkene protons (typically ~16 Hz).

- X-ray crystallography : Definitive structural assignment, as demonstrated for a nitro-substituted analog .

- IR spectroscopy : Absence of cis-isomer-specific peaks (e.g., altered carbonyl stretching).

What analytical techniques are recommended for purity assessment?

- HPLC/GC-MS : Detect impurities (<2%) and quantify purity (>98% as per industry standards) .

- 1H/13C NMR : Identify residual solvents or byproducts.

- Elemental analysis : Verify boron and oxygen content.

How do structural analogs of this compound differ in reactivity or bioactivity?

Analog studies (e.g., ethyl 4-chloro-2-dioxaborolan-benzoate) reveal that substituent position and electronic effects modulate reactivity. For example:

| Compound Structure | Key Feature | Bioactivity/Reactivity Difference | Source |

|---|---|---|---|

| Chlorine at para position | Enhanced electrophilicity | Higher cross-coupling efficiency | |

| Methyl vs. ethyl esters | Steric hindrance | Altered enzyme binding affinity |

These differences guide targeted modifications for specific applications .

What methodological approaches resolve contradictions in biological activity data?

- Comparative SAR studies : Test analogs with systematic substituent variations (e.g., halogen vs. methyl groups) .

- Dose-response assays : Identify non-linear effects or off-target interactions.

- Computational modeling : Predict binding modes using molecular docking (e.g., with enzymes like proteases) .

How can environmental degradation pathways of this compound be studied?

- Laboratory simulations : Expose the compound to UV light, microbial consortia, or aqueous hydrolysis (pH 3–9) .

- Analytical monitoring : Use LC-MS to track degradation products (e.g., boronic acids).

- Ecotoxicology assays : Assess toxicity in model organisms (Daphnia, algae) .

What strategies improve solubility for in vivo studies?

- Solvent selection : Use DMSO or PEG-400 for stock solutions (e.g., 10 mM in DMSO stored at -80°C) .

- Prodrug design : Convert esters to carboxylic acids via hydrolysis.

- Nanoparticle encapsulation : Enhance bioavailability for pharmacokinetic studies.

How does the dioxaborolane group influence stability under physiological conditions?

- Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in aqueous media (t½ ~2–6 hours at pH 7.4), releasing boronic acids .

- Stabilization methods : Use pinacol ester derivatives or adjust pH to slow degradation .

What computational tools predict interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., proteases) using crystal structures .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .

How to design a study comparing synthetic routes for scalability?

- Benchmark metrics : Yield, purity, and step economy.

- Case study : A Pd-catalyzed route achieved 27% yield but required costly ligands, while a nickel-catalyzed alternative offered lower cost but reduced efficiency .

- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and solvent ratios systematically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.